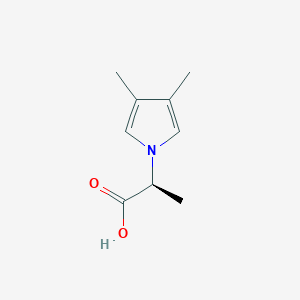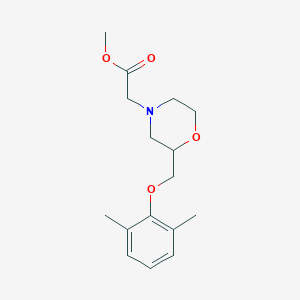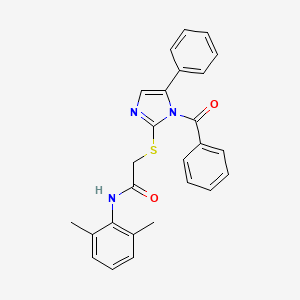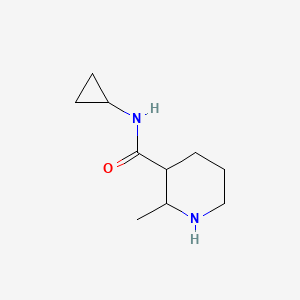
(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid typically involves the reaction of 3,4-dimethylpyrrole with a suitable propanoic acid derivative. One common method is the condensation reaction between 3,4-dimethylpyrrole and an α-bromo propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols or amines.
Scientific Research Applications
(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding interactions and molecular docking have revealed its potential to modulate enzyme activity and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
- 3,4-Dimethylpyrrole
- 2,5-Dimethylpyrrole
Uniqueness
(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid is unique due to its specific structural features and stereochemistry. The presence of the (2S) configuration and the 3,4-dimethyl substitution on the pyrrole ring contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2/c1-6-4-10(5-7(6)2)8(3)9(11)12/h4-5,8H,1-3H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
OLLIFLYVHNZUMS-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CN(C=C1C)[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CN(C=C1C)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776676.png)



![1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11776705.png)




![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)

![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)
